molecular formula C24H23N3O4 B2925498 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1286703-10-3

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2925498
CAS RN: 1286703-10-3
M. Wt: 417.465
InChI Key: GJQIEKDCBIMPTQ-UHFFFAOYSA-N
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Description

The compound “2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 , which are fibroblast growth factor receptors. Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these receptors an attractive target for cancer therapy .


Chemical Reactions Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . The specific chemical reactions involving this compound are not detailed in the available resources.

Scientific Research Applications

Corrosion Inhibition

Compounds with acetamide derivatives have been synthesized and evaluated for their corrosion inhibition properties. These compounds, including derivatives of isoxazolidine and isoxazoline synthesized through various reactions, have shown promising corrosion prevention efficiencies in both acidic and oil mediums, indicating potential applications in protecting metals from corrosion (Yıldırım & Cetin, 2008).

Conducting Polymers

Research on bis(pyrrol-2-yl) arylenes, including their synthesis and electrochemical polymerization, explores the development of conducting polymers from low oxidation potential monomers based on pyrrole. These studies contribute to the advancement of materials science, particularly in creating stable, electrically conducting polymers (Sotzing et al., 1996).

Antiprion Agents

Benzamide derivatives have been synthesized and evaluated as potential therapeutic agents against prion diseases. These compounds exhibit binding affinity for human PrP(C) and inhibit its conversion into PrP(Sc), demonstrating a promising direction for developing treatments for prion-related disorders (Fiorino et al., 2012).

Insecticidal Activity

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in developing new insecticides, contributing to agricultural science and pest management strategies (Fadda et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various types of cancers .

Biochemical Pathways

The FGFR signaling pathway plays a crucial role in organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The compound’s inhibition of FGFRs disrupts these downstream effects .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including potentially good bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.

Future Directions

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that are being developed for their potential in targeting FGFRs for cancer therapy . The compound could be an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-30-20-12-19(13-21(14-20)31-2)25-22(28)16-27-11-9-18-8-10-26(23(18)24(27)29)15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQIEKDCBIMPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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